molecular formula C54H62O20S2 B14884117 HM-140_3ImpurityA

HM-140_3ImpurityA

Cat. No.: B14884117
M. Wt: 1095.2 g/mol
InChI Key: GRKMLYHBPPBZQR-QNTJEHGZSA-N
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Description

HM-1403ImpurityA is a process-related impurity identified during the synthesis of the active pharmaceutical ingredient (API) HM-140. It is structurally analogous to HM-140 but differs in specific functional groups due to incomplete reactions or side reactions during synthesis. Its presence in the final drug product is regulated under ICH Q3A(R2) guidelines, which mandate identification, reporting, and qualification of impurities exceeding thresholds (≥0.10% for APIs) . Analytical characterization of HM-1403ImpurityA typically involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation, coupled with mass spectrometry (MS) for structural elucidation .

Properties

Molecular Formula

C54H62O20S2

Molecular Weight

1095.2 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-methoxy-6-[4-methyl-3-[[5-[5-[[2-methyl-5-[(3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)-2-methoxyoxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C54H62O20S2/c1-27-13-15-39(53(63-11)51(71-35(9)61)49(69-33(7)59)47(67-31(5)57)43(73-53)25-65-29(3)55)21-37(27)23-41-17-19-45(75-41)46-20-18-42(76-46)24-38-22-40(16-14-28(38)2)54(64-12)52(72-36(10)62)50(70-34(8)60)48(68-32(6)58)44(74-54)26-66-30(4)56/h13-22,43-44,47-52H,23-26H2,1-12H3/t43-,44-,47-,48-,49+,50+,51-,52-,53?,54?/m1/s1

InChI Key

GRKMLYHBPPBZQR-QNTJEHGZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6([C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6(C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Origin : Impurity A forms during the sulfonation step of HM-140 synthesis, while Impurity C arises from incomplete halogenation .

Mitigation Strategies :

  • Optimizing reaction temperature (↓20°C) reduces Impurity A by 40% .
  • Use of scavenging agents (e.g., thiourea) minimizes Impurity C formation .

Analytical Validation : A validated UPLC method with a 0.05% quantitation limit ensures robust monitoring of all three impurities .

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